2-Bromo-5-(2-iodophenyl)oxazole
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Overview
Description
2-Bromo-5-(2-iodophenyl)oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom This specific compound is characterized by the presence of bromine and iodine substituents on the phenyl and oxazole rings, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(2-iodophenyl)oxazole typically involves the condensation of 2-iodophenylamine with a brominated oxazole precursor. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the aryl halides and the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Magnetic nanocatalysts have also been explored for the synthesis of oxazole derivatives, offering eco-friendly and efficient catalytic systems .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(2-iodophenyl)oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly used to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Nucleophiles and Electrophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various arylated oxazole derivatives .
Scientific Research Applications
2-Bromo-5-(2-iodophenyl)oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(2-iodophenyl)oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. The presence of bromine and iodine substituents can enhance its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-phenyl-oxazole: Lacks the iodine substituent.
2-Iodo-5-phenyl-oxazole: Lacks the bromine substituent.
5-(2-Iodophenyl)-oxazole: Lacks the bromine substituent on the oxazole ring.
Uniqueness
These substituents can enhance its ability to participate in various chemical reactions and interact with biological targets .
Properties
Molecular Formula |
C9H5BrINO |
---|---|
Molecular Weight |
349.95 g/mol |
IUPAC Name |
2-bromo-5-(2-iodophenyl)-1,3-oxazole |
InChI |
InChI=1S/C9H5BrINO/c10-9-12-5-8(13-9)6-3-1-2-4-7(6)11/h1-5H |
InChI Key |
QHPQTCCDDSSOQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(O2)Br)I |
Origin of Product |
United States |
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